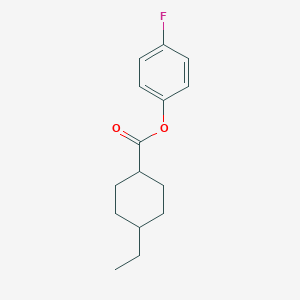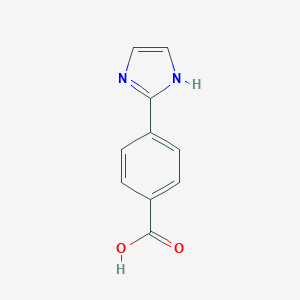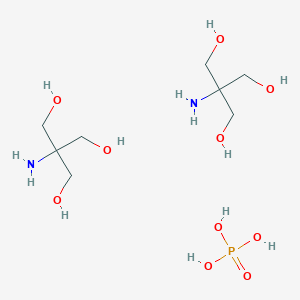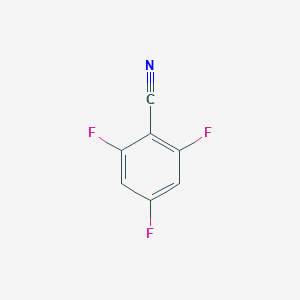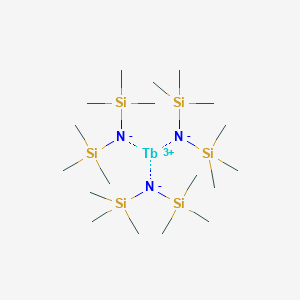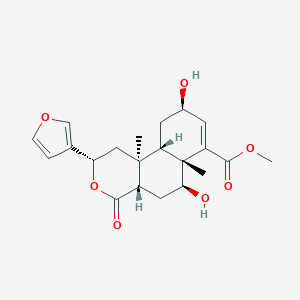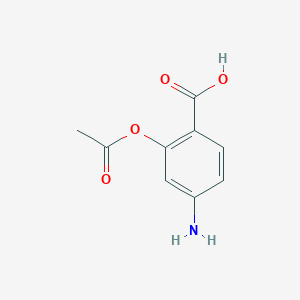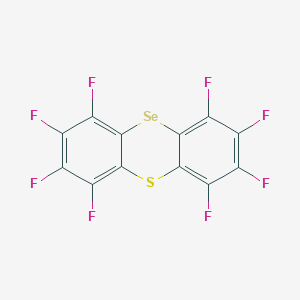
Phenothiaselenin, octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiaselenin, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the phenothiazine family and contains a selenium atom in place of the usual nitrogen atom. This substitution gives it distinct biochemical and physiological effects that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Phenothiaselenin, octafluoro- is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been shown to interact with proteins and enzymes involved in oxidative stress and inflammation, leading to the suppression of these processes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemische Und Physiologische Effekte
Phenothiaselenin, octafluoro- has been shown to have several biochemical and physiological effects that make it a promising candidate for various research applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Phenothiaselenin, octafluoro- has several advantages and limitations for lab experiments. Its unique properties make it a promising candidate for various research applications, but its complex synthesis method and limited availability may limit its use in certain studies. Additionally, its potential toxicity and lack of long-term safety data may pose a risk to researchers working with this compound.
Zukünftige Richtungen
There are several future directions for research involving Phenothiaselenin, octafluoro-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the further investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of Phenothiaselenin, octafluoro- is a complex process that involves several steps. The most commonly used method involves the reaction of octafluorotoluene with a selenium source, such as selenium dioxide or sodium selenite, in the presence of a catalyst. The reaction is carried out under high pressure and temperature to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Phenothiaselenin, octafluoro- has been studied extensively for its potential applications in various fields of science. One of its most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
19638-34-7 |
|---|---|
Produktname |
Phenothiaselenin, octafluoro- |
Molekularformel |
C12F8SSe |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octafluorobenzo[b][1,4]benzothiaselenine |
InChI |
InChI=1S/C12F8SSe/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11 |
InChI-Schlüssel |
XYKMDOPSGZWVHN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
Synonyme |
Octafluorophenothiaselenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



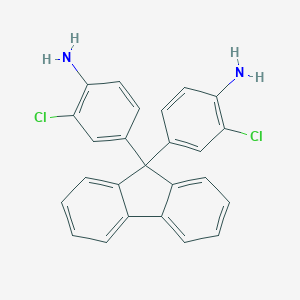
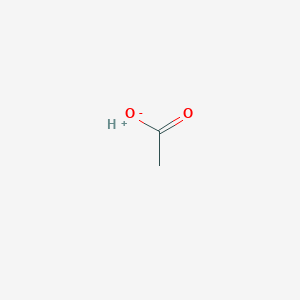
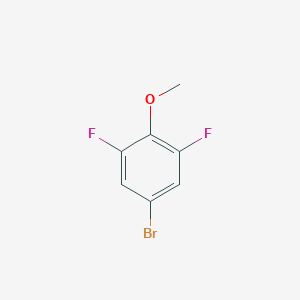
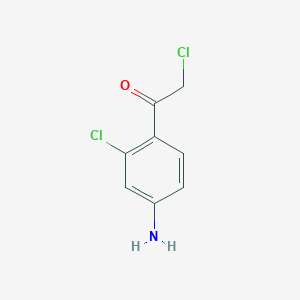
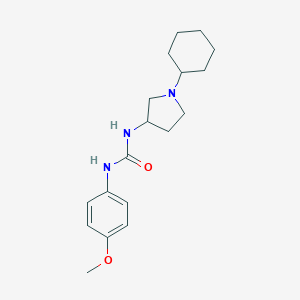
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

